Tert-butyl 3-amino-2-methylpropanoate hydrochloride
Description
Tert-butyl 3-amino-2-methylpropanoate hydrochloride (CAS No. 1909335-94-9) is a chemically versatile compound with a molecular formula of C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . Its structure features a tert-butyl ester group, a methyl-substituted propanoate backbone, and a primary amino group protonated as a hydrochloride salt. This configuration confers unique steric, electronic, and solubility properties, making it a critical intermediate in pharmaceutical synthesis, agrochemical development, and advanced material design .
The compound’s ≥95% purity (MDL No. MFCD29907243) ensures reliability in research applications, while its hydrochloride form enhances stability and aqueous solubility compared to free-base analogs .
Properties
IUPAC Name |
tert-butyl 3-amino-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(5-9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRTXDCDAIIWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909335-94-9 | |
| Record name | tert-butyl 3-amino-2-methylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-methylpropanoate hydrochloride typically involves the esterification of 3-amino-2-methylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions followed by purification processes such as crystallization or recrystallization to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Reactions: Products include substituted amines and esters.
Hydrolysis: Products include 3-amino-2-methylpropanoic acid and tert-butyl alcohol.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-amino-2-methylpropanoate hydrochloride serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives that can lead to more complex organic molecules. Its branched aliphatic structure enhances its reactivity, allowing for diverse chemical transformations.
Medicinal Chemistry
Research has indicated that compounds similar to tert-butyl 3-amino-2-methylpropanoate may exhibit promising biological activities, including:
- Antimicrobial Properties : Investigated for potential effects against various pathogens.
- Antiviral Activity : Studies suggest interactions with viral targets, potentially leading to therapeutic applications.
- Anticancer Effects : Preliminary findings indicate that it may influence cancer cell proliferation and survival pathways.
Biochemical Studies
The compound has been explored for its interactions with biological targets such as enzymes and receptors. Its ability to permeate biological membranes suggests potential applications in drug delivery systems and as a pharmacological agent.
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound:
- Synthesis of Bioactive Compounds : The compound has been used as a building block for synthesizing novel bioactive molecules, demonstrating its utility in drug discovery.
- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activity, providing insights into its potential as a therapeutic agent.
- Pharmacokinetic Studies : Investigations into the absorption and distribution of related compounds suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, indicating its potential use in central nervous system-targeted therapies.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest structural analogs, identified via similarity scoring (0.87–0.91), include:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| Ethyl 3-amino-2,2-dimethylpropanoate | 1443981-80-3 | C₇H₁₅NO₂ | 145.20 | Ethyl ester, dimethyl backbone | 0.91 |
| tert-Butyl 3-amino-2,2-dimethylpropanoate HCl | 88512-06-5 | C₉H₂₀ClNO₂ | 209.72 | tert-Butyl ester, dimethyl backbone | 0.91 |
| Methyl 3-amino-2-methylpropanoate HCl | 259794-53-1 | C₅H₁₂ClNO₂ | 153.61 | Methyl ester, monomethyl backbone | 0.90 |
| Methyl 3-amino-2-methylpropanoate | 67794-29-0 | C₅H₁₁NO₂ | 117.15 | Methyl ester, free amine | 0.87 |
Key Observations :
Backbone Substitution: Compounds with 2,2-dimethyl substituents (e.g., CAS 88512-06-5) exhibit greater conformational rigidity than the monomethyl variant in the target compound, which may influence binding affinity in drug design .
Salt Form : Hydrochloride salts (e.g., target compound vs. CAS 67794-29-0) enhance aqueous solubility, critical for bioavailability in pharmaceuticals .
Molecular Weight : Lower molecular weight analogs (e.g., methyl esters) may offer advantages in pharmacokinetics, such as faster diffusion rates .
Functional and Application Comparisons
- Pharmaceuticals : The target compound’s tert-butyl group and hydrochloride salt make it preferable for synthesizing lipophilic drug candidates requiring slow metabolic clearance, whereas methyl/ethyl analogs (e.g., CAS 259794-53-1) are suited for polar, rapidly absorbed molecules .
- Agrochemicals: Dimethyl-substituted analogs (e.g., CAS 88512-06-5) may provide enhanced persistence in soil due to reduced enzymatic degradation, whereas the target compound’s monomethyl backbone balances reactivity and environmental breakdown .
- Chemical Synthesis : The tert-butyl ester’s bulkiness stabilizes intermediates in multi-step syntheses, whereas ethyl esters (e.g., CAS 1443981-80-3) are more easily cleaved under acidic conditions .
Biological Activity
Tert-butyl 3-amino-2-methylpropanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a tert-butyl group and an amino group attached to a branched propanoate structure. Its molecular formula is , and it exhibits properties typical of amino acid derivatives, such as solubility in polar solvents.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on specific kinases, which are critical in various signaling pathways. For instance, it has shown selective inhibition of calmodulin-dependent kinase isoforms, which are implicated in processes such as cell proliferation and metabolism .
- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds structurally related to Tert-butyl 3-amino-2-methylpropanoate have demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potential as anticancer agents .
Case Studies and Research Findings
-
Inhibition of Calmodulin-Dependent Kinases :
- A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the amine region could enhance selectivity and potency against CaMK1D, a kinase involved in breast cancer progression . The findings suggest that this compound could serve as a lead compound for developing selective inhibitors targeting this pathway.
- Antiproliferative Activity :
-
Cytotoxicity Studies :
- A series of experiments evaluated the cytotoxic effects of this compound against various tumor cell lines. The results indicated that at concentrations above 20 mg/L, there was a substantial decrease in cell viability in HepG2 liver tumor cells, highlighting its potential utility in targeted cancer therapies .
Data Summary
The following table summarizes key findings from studies related to this compound and its derivatives:
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-amino-2-methylpropanoate hydrochloride, and how is the hydrochloride salt introduced?
The synthesis typically involves reacting the free base form of the compound (tert-butyl 3-amino-2-methylpropanoate) with hydrochloric acid to form the hydrochloride salt. This step enhances solubility and stability, critical for pharmaceutical applications. Reaction conditions (e.g., stoichiometry, solvent choice, and temperature) must be optimized to avoid side reactions such as ester hydrolysis .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation and purity assessment. For example, NMR can resolve stereochemical details of the amino and methyl groups, while HPLC with UV detection quantifies impurities. Mass spectrometry (MS) validates molecular weight .
Q. How should researchers evaluate the compound’s stability under different storage conditions?
Stability studies should monitor degradation under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf life. Analytical techniques like TLC or HPLC track decomposition products, such as hydrolyzed esters or oxidized amines .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions.
- Temperature : Lower temperatures (0–5°C) reduce ester hydrolysis during salt formation.
- Catalysis : Acid scavengers (e.g., molecular sieves) improve salt purity. Statistical tools like Design of Experiments (DoE) can identify critical variables .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts conflicting with expected structures)?
Discrepancies may arise from stereochemical variations or impurities. Strategies include:
- Multi-spectral correlation : Cross-validate NMR, IR, and MS data.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.
- Computational modeling : DFT calculations predict NMR shifts for comparison .
Q. What methodologies are suitable for studying the compound’s degradation pathways and shelf-life prediction?
- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions.
- LC-MS/MS : Identify degradation products (e.g., tert-butyl alcohol from ester hydrolysis).
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf life from accelerated stability data .
Q. How can researchers design assays to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates or radiolabeled ligands.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for receptor interactions.
- Molecular docking : Predict binding modes using software like AutoDock or Schrödinger .
Q. What strategies are effective for comparing the biological activity of this compound with its structural analogs?
- SAR studies : Synthesize analogs with modifications (e.g., replacing methyl with trifluoromethyl groups) and test activity.
- Pharmacophore modeling : Identify critical functional groups for target engagement.
- In vitro/in vivo correlation : Assess bioavailability and efficacy in cell-based and animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
